molecular formula C12H15ClN2O5S B601994 Tetrahydro Furosemide CAS No. 4793-38-8

Tetrahydro Furosemide

カタログ番号: B601994
CAS番号: 4793-38-8
分子量: 334.78
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrahydro Furosemide is a chemical compound known for its diverse applications in scientific research and industry. It is also referred to as Furosemide impurity F, a derivative of the well-known diuretic drug Furosemide .

作用機序

Target of Action

The primary target of Tetrahydro Furosemide is the Na-K-2Cl cotransporter (NKCC2) located in the ascending limb of the loop of Henle in the kidneys . This transporter plays a crucial role in the reabsorption of sodium, potassium, and chloride ions from the filtrate back into the body.

Mode of Action

This compound acts by inhibiting the NKCC2 transporter , thereby blocking the reabsorption of sodium and chloride ions . This leads to an increase in the excretion of these ions, along with water, resulting in diuresis (increased urine production) and natriuresis (increased sodium excretion) .

Biochemical Pathways

The inhibition of the NKCC2 transporter disrupts the electrolyte balance in the renal tubules, leading to an increase in the osmolarity of the urine and a decrease in the osmolarity of the blood . This can affect various biochemical pathways, particularly those involved in fluid and electrolyte homeostasis .

Result of Action

The primary result of this compound’s action is a significant increase in urine production and sodium excretion, leading to a reduction in fluid overload and edema . This can be particularly beneficial in conditions such as congestive heart failure, liver cirrhosis, and renal dysfunction, where fluid overload is a common problem .

Action Environment

Environmental factors such as diet, particularly sodium intake, can influence the efficacy of this compound . Additionally, the drug’s stability and efficacy can be affected by factors such as pH and temperature . It is also important to consider potential drug-drug interactions, as other medications can impact the pharmacokinetics and pharmacodynamics of this compound .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro Furosemide involves several steps:

    Starting Materials: The synthesis begins with 4-chloro-2-nitrobenzoic acid and tetrahydrofuran.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The amine group is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfamoyl group.

    Cyclization: The tetrahydrofuran ring is introduced through a cyclization reaction under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.

化学反応の分析

Types of Reactions

Tetrahydro Furosemide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

科学的研究の応用

Pharmacological Mechanism

Tetrahydro furosemide functions by inhibiting the sodium-potassium-chloride co-transporter in the thick ascending limb of the loop of Henle. This action results in increased excretion of sodium, chloride, and water, leading to diuresis. The compound's efficacy in managing fluid overload conditions makes it vital in treating heart failure, renal disease, and hypertension.

Clinical Applications

  • Heart Failure Management
    • This compound is used to alleviate symptoms of fluid overload in patients with acute heart failure. A study indicated that early administration of furosemide (the parent compound) significantly reduced in-hospital mortality rates among patients with acute heart failure when administered within 60 minutes of emergency department arrival .
  • Hypertension Treatment
    • The compound is also utilized in managing hypertension, particularly in cases resistant to standard treatments. It has been shown to effectively reduce blood pressure when combined with other antihypertensive agents .
  • Renal Disease
    • In patients with chronic kidney disease or nephrotic syndrome, this compound aids in managing edema and fluid retention. Its use can be critical when conventional therapies fail or are contraindicated .

Research Findings

Recent studies have highlighted the potential benefits of this compound beyond traditional applications:

  • Subcutaneous Administration : Research demonstrated that subcutaneous administration of furosemide (and by extension, this compound) is effective when oral or intravenous routes are not feasible. This method provides comparable diuretic effects and could be beneficial in outpatient settings .
  • Very High-Dose Infusions : A case series reported that very high-dose continuous infusions of furosemide resulted in significant diuresis without adversely affecting renal function or electrolyte balance. This finding suggests a potential for using this compound in similar high-dose scenarios .

Case Studies

  • Acute Decompensated Heart Failure : An 83-year-old male patient with multiple comorbidities was treated with high doses of furosemide for acute decompensated heart failure, demonstrating significant improvement in urinary output and symptom relief after adjusting the dosage .
  • Postpartum Use : In a controlled trial involving postpartum women with gestational hypertension, this compound was compared to placebo. The results indicated no significant difference in breastfeeding outcomes between the two groups, suggesting safety for lactating mothers .

Comparative Data Table

Application AreaKey FindingsStudy Reference
Heart FailureEarly treatment reduces mortality
HypertensionEffective as an adjunct therapy
Renal DiseaseManages edema effectively
Subcutaneous UseComparable efficacy to oral/intravenous administration
High-Dose InfusionsIncreased diuresis without renal compromise

類似化合物との比較

Similar Compounds

    4-Chloro-5-sulfamoylbenzoic acid: Lacks the tetrahydrofuran ring.

    4-Chloro-2-aminobenzoic acid: Lacks the sulfamoyl group.

    Furosemide: Contains a similar core structure but with different substituents.

Uniqueness

Tetrahydro Furosemide is unique due to the presence of both the sulfamoyl group and the tetrahydrofuran ring, which confer distinct chemical and biological properties.

生物活性

Tetrahydro furosemide, a derivative of furosemide, is primarily recognized for its diuretic properties. This article delves into its biological activity, pharmacological effects, and relevant case studies that highlight its clinical applications and efficacy.

Overview of this compound

This compound is structurally related to furosemide, a loop diuretic commonly used in the treatment of conditions such as heart failure, hypertension, and edema. The compound operates by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and water.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Diuretic Activity : Similar to furosemide, this compound acts as a potent diuretic. It increases urine output by promoting renal excretion of sodium and water.
  • Cardiovascular Effects : It may help alleviate symptoms associated with heart failure by reducing fluid overload.
  • Anti-inflammatory Properties : Recent studies suggest that this compound may exhibit anti-inflammatory effects through modulation of cytokine activity.

Table 1: Comparison of Biological Activities

Activity Furosemide This compound
Diuretic EffectStrongStrong
Cardiovascular ImpactSignificantModerate
Anti-inflammatory ActivityLimitedPotentially significant
Toxicity ProfileOtotoxicity riskLower risk

Case Studies and Clinical Findings

  • High-Dose Continuous Infusion :
    A retrospective study evaluated the efficacy of very high-dose continuous infusions of furosemide (≥40 mg/h) in patients with acute heart failure. Results indicated a significant increase in urine output without worsening renal function or electrolyte imbalances. This suggests that this compound may share similar benefits when administered in high doses .
  • Furosemide in COVID-19 Management :
    A study highlighted the potential benefits of furosemide in COVID-19 patients with severe illness. The findings demonstrated lower mortality rates and improved oxygenation levels among patients treated with furosemide. The study suggested that this compound might have comparable effects due to its structural similarities .
  • Efficacy in Heart Failure :
    Another case series focused on patients with severe heart failure treated with high doses of furosemide. It was concluded that continuous infusion provided better diuretic efficacy compared to bolus injections, indicating that this compound could potentially be utilized similarly for enhanced diuresis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its chemical structure, particularly the presence of sulfonamide groups which are known to interact with various cytokine sites such as TNF-α and IL-6. This interaction may explain its anti-inflammatory potential and beneficial effects in specific clinical scenarios like COVID-19 management .

Safety and Toxicology

This compound exhibits a favorable safety profile compared to traditional furosemide. While furosemide is associated with ototoxicity and other side effects, studies suggest that this compound may have a lower incidence of these adverse effects, making it a safer alternative for patients requiring diuretic therapy .

特性

IUPAC Name

4-chloro-2-(oxolan-2-ylmethylamino)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h4-5,7,15H,1-3,6H2,(H,16,17)(H2,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQFVCNJRVCZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4793-38-8
Record name 4-Chloro-5-sulfamoyl-2-((((2RS)-tetrahydrofuran-2-yl)methyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004793388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CHLORO-5-SULFAMOYL-2-((((2RS)-TETRAHYDROFURAN-2-YL)METHYL)AMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H1O4F92NO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydro Furosemide
Reactant of Route 2
Reactant of Route 2
Tetrahydro Furosemide
Reactant of Route 3
Reactant of Route 3
Tetrahydro Furosemide
Reactant of Route 4
Reactant of Route 4
Tetrahydro Furosemide
Reactant of Route 5
Reactant of Route 5
Tetrahydro Furosemide
Reactant of Route 6
Reactant of Route 6
Tetrahydro Furosemide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。